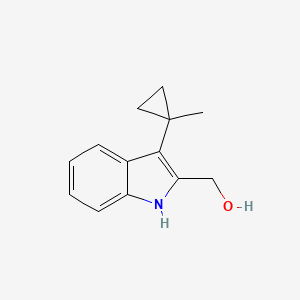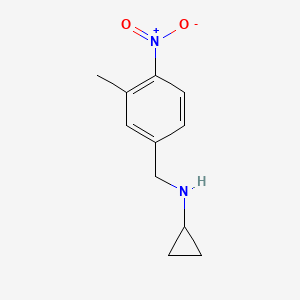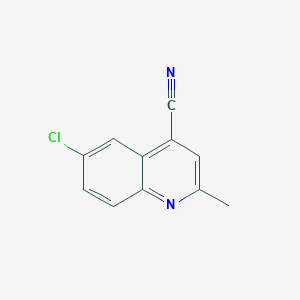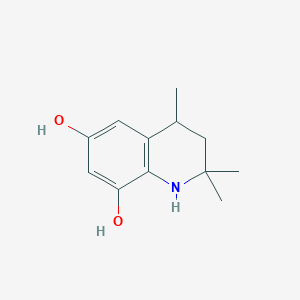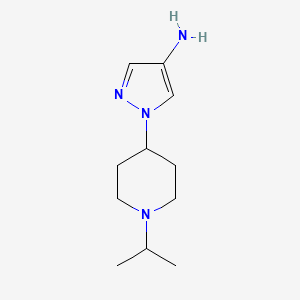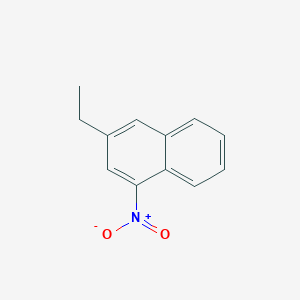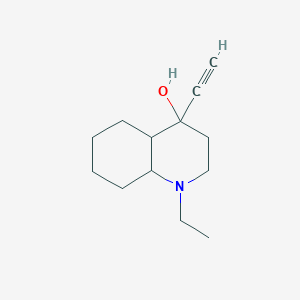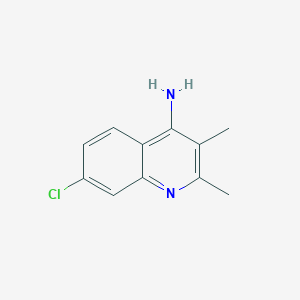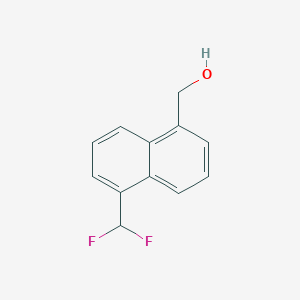
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one typically involves the reaction of appropriate purine derivatives with amino acids or their derivatives. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with an amino acid derivative under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include purification and isolation steps to ensure high purity and yield. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent production standards.
化学反应分析
Types of Reactions
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
科学研究应用
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用机制
The mechanism of action of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a nucleobase found in DNA and RNA.
Adenine: 6-Amino-9H-purin-9-yl, another nucleobase found in DNA and RNA.
Hypoxanthine: 6-Oxo-1,6-dihydro-9H-purin-9-yl, an intermediate in the degradation of purines.
Uniqueness
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual amino groups make it a versatile compound for synthetic and research applications.
属性
CAS 编号 |
66996-64-3 |
|---|---|
分子式 |
C8H10N6O |
分子量 |
206.21 g/mol |
IUPAC 名称 |
2-amino-1-(6-aminopurin-9-yl)propan-1-one |
InChI |
InChI=1S/C8H10N6O/c1-4(9)8(15)14-3-13-5-6(10)11-2-12-7(5)14/h2-4H,9H2,1H3,(H2,10,11,12) |
InChI 键 |
QPJBDHFIFTZTSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1C=NC2=C(N=CN=C21)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


